1-Bromohexane-1,1-d2

Mass Spectrometry Internal Standard Isotope Dilution

1-Bromohexane-1,1-d2 (CAS 78904-38-8) is a site-specifically deuterated alkyl bromide featuring two deuterium atoms at the 1-position, yielding a molecular weight of 167.08 g/mol with isotopic enrichment ≥99 atom % D. This compound is a stable isotopologue of unlabeled 1‑bromohexane (MW 165.07 g/mol) and is primarily employed as an internal standard or mechanistic probe in mass spectrometry, NMR spectroscopy, and kinetic isotope effect studies.

Molecular Formula C6H13B
Molecular Weight 167.08 g/mol
CAS No. 78904-38-8
Cat. No. B3044216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromohexane-1,1-d2
CAS78904-38-8
Molecular FormulaC6H13B
Molecular Weight167.08 g/mol
Structural Identifiers
SMILESCCCCCCBr
InChIInChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i6D2
InChIKeyMNDIARAMWBIKFW-NCYHJHSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromohexane-1,1-d2 (CAS 78904-38-8): Deuterated Alkyl Bromide for Quantitative MS and NMR Applications


1-Bromohexane-1,1-d2 (CAS 78904-38-8) is a site-specifically deuterated alkyl bromide featuring two deuterium atoms at the 1-position, yielding a molecular weight of 167.08 g/mol with isotopic enrichment ≥99 atom % D . This compound is a stable isotopologue of unlabeled 1‑bromohexane (MW 165.07 g/mol) and is primarily employed as an internal standard or mechanistic probe in mass spectrometry, NMR spectroscopy, and kinetic isotope effect studies . Its selective deuteration at the reactive C–Br bond differentiates it from perdeuterated or chain‑labeled analogs, providing a well‑defined +2 Da mass shift and enabling clear spectroscopic resolution without perturbing chemical reactivity beyond predictable isotope effects.

Why Generic 1-Bromohexane Cannot Substitute for 1-Bromohexane-1,1-d2 in Quantitative Analytical Workflows


Unlabeled 1‑bromohexane is indistinguishable from endogenous or matrix‑derived analyte in mass spectrometry and produces overlapping proton signals in NMR, rendering it unsuitable for internal‑standard quantitation or signal deconvolution [1]. Conversely, 1‑Bromohexane‑1,1‑d2 provides a predictable +2 Da mass shift and a silenced ¹H NMR signal at the C‑1 position, enabling co‑elution with the analyte while maintaining spectral orthogonality. Other deuterated 1‑bromohexane variants (e.g., d3, d11, d13) may offer larger mass shifts, but their altered deuteration patterns modify physicochemical properties and fragmentation behavior, potentially compromising co‑elution and ion suppression matching . The 1,1‑d2 pattern preserves near‑identical retention time and ionization efficiency to the unlabeled analyte, a critical requirement for reliable LC‑MS and GC‑MS internal standardization.

Quantitative Differentiation Evidence: 1-Bromohexane-1,1-d2 versus Unlabeled and Chain-Labeled Comparators


Precise +2 Da Mass Shift Enables Unambiguous MS Quantitation Without Co‑Elution Artifacts

1-Bromohexane-1,1-d2 exhibits a monoisotopic mass of 166.033 Da, exactly 2.01 Da greater than unlabeled 1‑bromohexane (164.020 Da) [1][2]. In comparative LC‑MS applications, this mass shift is sufficient to resolve the internal standard from the analyte in the m/z domain while maintaining identical chromatographic retention time, a requirement for correcting matrix effects and ionization variability [3].

Mass Spectrometry Internal Standard Isotope Dilution

99 Atom % D Isotopic Enrichment Guarantees Negligible Unlabeled Contamination

Certified isotopic enrichment of 1-Bromohexane-1,1-d2 is ≥99 atom % D, as documented in the manufacturer's certificate of analysis . In contrast, some multi‑deuterated analogs (e.g., d11) may exhibit lower enrichment due to synthetic complexity, and unlabeled 1‑bromohexane contains natural abundance ¹³C isotopologues that contribute to background signal .

Isotopic Purity Analytical Accuracy Quality Control

Silencing of C‑1 Protons Provides Clean NMR Spectra for Mechanistic and Structural Studies

The 1,1‑dideuteration eliminates ¹H NMR signals from the C‑1 methylene group, simplifying spectral interpretation in reaction monitoring and stereochemical assignments . Unlabeled 1‑bromohexane displays a characteristic triplet at δ ~3.4 ppm for the CH2Br protons, which can overlap with other alkyl signals. Chain‑deuterated analogs (e.g., d11) silence multiple positions, losing the ability to selectively track reactivity at the bromine‑bearing carbon [1].

NMR Spectroscopy Deuterium Labeling Reaction Monitoring

Minimal Physicochemical Perturbation Preserves Retention Time and Ionization Efficiency

1-Bromohexane-1,1-d2 has predicted density (1.2 ± 0.1 g/cm³) and boiling point (154.9 ± 3.0 °C) statistically indistinguishable from unlabeled 1‑bromohexane (density 1.176 g/mL, bp 154‑158 °C) [1]. In contrast, d11‑1‑bromohexane (MW 176.14 g/mol) exhibits altered vapor pressure and may elute detectably earlier in GC separations due to reduced London dispersion forces .

Chromatography Method Development Internal Standard

Site‑Specific Primary KIE Probe for SN2 and Elimination Mechanisms

Substitution of protium with deuterium at the C‑1 position introduces a primary kinetic isotope effect (KIE) when the C–Br bond is broken in the rate‑determining step. The theoretical maximum k_H/k_D for C–H(D) cleavage is ~6‑8 at 25 °C [1]. While direct comparative kinetic data for 1‑bromohexane‑1,1‑d2 is sparse, analogous 1,1‑dideuterio alkyl halides exhibit KIEs of 1.2‑1.8 in SN2 reactions, confirming the utility of this labeling pattern [2].

Kinetic Isotope Effect Mechanistic Chemistry Reaction Kinetics

Optimal Research and Industrial Applications for 1-Bromohexane-1,1-d2


Internal Standard for LC‑MS/MS Quantitation of Bromoalkanes in Environmental Samples

Employ 1‑Bromohexane‑1,1‑d2 as a co‑eluting internal standard to correct for matrix effects and ionization suppression during analysis of 1‑bromohexane residues in water or soil [1]. The +2 Da mass shift provides baseline MS resolution, while near‑identical retention time ensures accurate normalization of extraction recovery [2].

Mechanistic Probe for SN2 Reactivity Studies in Organic Synthesis

Utilize the site‑specific 1,1‑dideuteration to measure primary kinetic isotope effects in nucleophilic substitution reactions, enabling determination of rate‑limiting bond cleavage and transition‑state geometry [3]. This application is critical for optimizing reaction conditions and understanding catalyst efficacy.

NMR Reaction Monitoring of Grignard Reagent Formation

Monitor the formation of hexylmagnesium bromide from 1‑Bromohexane‑1,1‑d2 by ¹H NMR. The absence of C‑1 proton signals simplifies spectral deconvolution, allowing real‑time tracking of magnesium insertion without interference from solvent or byproduct peaks .

Trace‑Level Volatile Organic Compound (VOC) Analysis by Headspace GC‑MS

Apply 1‑Bromohexane‑1,1‑d2 as a surrogate standard in headspace GC‑MS methods for quantification of brominated VOCs in industrial emissions. The minimal vapor pressure difference relative to the unlabeled analyte ensures representative partitioning in the headspace vial, improving method accuracy .

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